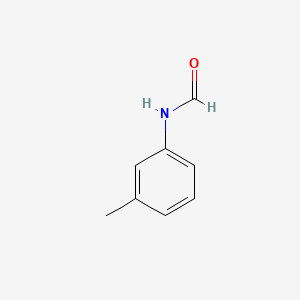

3-Methylformanilide

Overview

Description

3’-Methylformanilide, also known as N-methyl-N-phenylformamide, is an organic compound with the molecular formula C8H9NO. It is a colorless to slightly yellow liquid with a molecular weight of 135.16 g/mol. This compound is primarily used in organic synthesis and serves as a formylating reagent for certain organometallics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled slowly to remove water, and the residue is then distilled under reduced pressure to obtain the product . Another method involves heating methylaniline with formamide in glacial acetic acid solution .

Industrial Production Methods: In industrial settings, the synthesis of 3’-Methylformanilide typically involves the use of large-scale reactors and continuous distillation processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the formylation process .

Chemical Reactions Analysis

Types of Reactions: 3’-Methylformanilide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation: Corresponding aldehydes or acids.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methylformanilide has a wide range of applications in scientific research:

Chemistry: It is used as a formylating reagent in the synthesis of heterocyclic compounds and aromatic aldehydes.

Biology: It is employed in the preparation of various bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of 3’-Methylformanilide involves facilitating the dissolution of reactants and the formation of intermediates, allowing for efficient progress of the desired chemical transformations. It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .

Comparison with Similar Compounds

N,N-Dimethylformamide: Used as a solvent and reagent in organic synthesis.

N,N-Diphenylformamide: Employed in the synthesis of various organic compounds.

N,N-Diethylformamide: Utilized in organic synthesis and as a solvent.

Uniqueness of 3’-Methylformanilide: 3’-Methylformanilide is unique due to its specific formylating properties and its ability to act as a swelling agent in the dyeing process of meta-aramid fibers. Its versatility in various chemical reactions and applications in different fields of research and industry make it a valuable compound .

Biological Activity

3-Methylformanilide, also known as 3-methyl-N-phenylmethanamide, is an organic compound with the molecular formula . It belongs to the class of formamides and has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₈H₉NO

- Molecular Weight : 151.16 g/mol

- CAS Number : 76518-82-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, demonstrating moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different strains tested, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells. This suggests a potential mechanism through which the compound may exert anti-inflammatory effects by modulating inflammatory pathways .

Anticancer Properties

The compound has been investigated for its antiproliferative effects on cancer cell lines. Notably, it was found to induce apoptosis in certain cancer cells. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and mitochondrial dysfunction, leading to increased activity of caspases involved in apoptosis .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other derivatives for their antimicrobial properties. The results highlighted its effectiveness against both standard and clinical strains of bacteria, reinforcing its potential application in treating bacterial infections .

Evaluation of Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound by measuring IL-6 levels in treated K562 cells. The results indicated a significant reduction in IL-6 secretion, suggesting that the compound could be beneficial in managing inflammatory diseases .

Data Tables

| Activity Type | Tested Strains | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 16 - 64 | Moderate activity |

| Anti-inflammatory | K562 cells | Not applicable | Reduction in IL-6 secretion |

| Anticancer | Various cancer cell lines | Not specified | Induction of apoptosis via ROS modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylformanilide, and how can their efficiency be validated experimentally?

- Methodological Answer : The synthesis of this compound typically involves formylation of 3-methylaniline using formic acid or acetic-formic anhydride under reflux conditions. To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>98% purity). Quantify yields gravimetrically and cross-validate with spectroscopic data (e.g., H NMR integration ratios for aromatic protons). Ensure reproducibility by repeating experiments under controlled conditions (temperature, solvent, stoichiometry) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer : Key techniques include:

- H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Integration ratios should align with expected proton counts.

- FT-IR : Confirm formamide C=O stretch (~1650–1680 cm) and N-H stretch (~3300 cm).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]) should match the molecular weight (135.16 g/mol). Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers ensure accurate measurement of this compound’s physical properties (e.g., melting point, solubility)?

- Methodological Answer : Use calibrated instruments (e.g., melting point apparatus with ±1°C accuracy). For solubility, prepare saturated solutions in solvents (e.g., ethanol, DMSO) at 25°C, filter, and quantify via gravimetric analysis. Report values as mean ± standard deviation (n=3) and cross-check against literature. Discrepancies >5% warrant re-evaluation of sample purity or experimental conditions .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates in formylation reactions. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate mechanistic pathways using isotopic labeling (e.g., C-formic acid) and track substituent effects via Hammett plots .

Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., ΔH, logP) of this compound across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify outliers. Replicate disputed experiments under standardized conditions (e.g., IUPAC guidelines for calorimetry). Assess the impact of impurities using advanced purification techniques (e.g., recrystallization, column chromatography). Publish raw data and analytical protocols to enable cross-validation .

Q. How should researchers design multi-step synthesis protocols for this compound derivatives to ensure reproducibility and scalability?

- Methodological Answer : Use a modular approach:

- Step 1 : Optimize each reaction step (e.g., nitro reduction, formylation) separately using design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity).

- Step 2 : Validate scalability by transitioning from batch to flow chemistry, monitoring heat transfer and mixing efficiency.

- Step 3 : Characterize intermediates rigorously (e.g., HPLC purity, H NMR) and document deviations in open-access repositories .

Q. What methodologies are appropriate for analyzing the stability of this compound under varying storage conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analyze degradation products via LC-MS and quantify using external calibration curves.

- Compare degradation kinetics (zero-order vs. first-order) to predict shelf life. Report photostability data using USP light cabinets .

Q. Data Analysis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer : Tabulate all reported chemical shifts alongside experimental conditions (solvent, temperature, concentration). Use statistical tools (e.g., ANOVA) to assess variability. Highlight solvent-induced shifts (e.g., DMSO vs. CDCl) and provide raw data in supplementary materials. Reference databases like NIST to contextualize discrepancies .

Q. What frameworks are recommended for interpreting contradictory biological activity data in studies involving this compound derivatives?

- Methodological Answer : Apply Hill criteria for causality:

- Assess dose-response relationships across studies.

- Evaluate confounding variables (e.g., cell line viability, assay interference).

- Use meta-regression to identify sources of heterogeneity (e.g., solvent choice, incubation time). Publish negative results to reduce publication bias .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure long-term reproducibility of studies on this compound?

- Methodological Answer : Adhere to FAIR principles:

- Findable : Deposit raw spectra and synthetic protocols in repositories (e.g., Zenodo).

- Accessible : Use open-source software for data analysis (e.g., MestReNova for NMR).

- Interoperable : Report data in standardized formats (e.g., JCAMP-DX for spectra).

- Reusable : Document instrument calibration records and batch numbers for reagents .

Properties

IUPAC Name |

N-(3-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)9-6-10/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIYUADQNFRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184863 | |

| Record name | 3'-Methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-53-8 | |

| Record name | N-(3-Methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methylformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Formotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Methylformanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2UR68SAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.